Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate
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Overview
Description
Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate is a chemical compound with the molecular formula C14H27NO5. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine. The compound is characterized by the presence of tert-butyl and tert-butoxycarbonyl groups, which contribute to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, releasing the active amine. This amine can then participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminopropanoate
- Tert-butyl 3-bromopropylcarbamate
- N-(tert-butoxycarbonyl)ethanolamine
Uniqueness
Tert-butyl 3-(tert-butoxycarbonyl(2-hydroxyethyl)amino)propanoate is unique due to its dual functionality, combining the properties of tert-butyl and tert-butoxycarbonyl groups. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
IUPAC Name |
tert-butyl 3-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)7-8-15(9-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPIMXDHYPDQEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(CCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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